BenchChemオンラインストアへようこそ!

QVO

AMPK signaling kinase activation mechanism indirect activator screening

QVO, chemically defined as (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol (C₁₉H₁₄N₂O; MW 286.33), is a synthetic small-molecule gluconeogenesis inhibitor originally identified from a commercial compound library (SPECS, Netherlands) via phenotypic screening in primary mouse hepatocytes. It suppresses hepatic glucose production (HGP) through a distinctive dual mechanism: indirect AMP-activated protein kinase (AMPK) phosphorylation via both CaMKKβ- and LKB1-dependent pathways, coupled with AMPK-independent inhibition of mitochondrial respiratory complexes I and III.

Molecular Formula C19H14N2O
Molecular Weight 286.33
Cat. No. B1193451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQVO
SynonymsQVO
Molecular FormulaC19H14N2O
Molecular Weight286.33
Structural Identifiers
SMILESOC1=CC2=C(C=C1)C(/C=C/C3=CC=NC4=CC=CC=C34)=CN2
InChIInChI=1S/C19H14N2O/c22-15-7-8-17-14(12-21-19(17)11-15)6-5-13-9-10-20-18-4-2-1-3-16(13)18/h1-12,21-22H/b6-5+
InChIKeyLERFQFWQFPELPU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

QVO (Gluconeogenesis Inhibitor): Chemical Identity, Mechanism Class, and Procurement Baseline


QVO, chemically defined as (E)-3-(2-(quinoline-4-yl)vinyl)-1H-indol-6-ol (C₁₉H₁₄N₂O; MW 286.33), is a synthetic small-molecule gluconeogenesis inhibitor originally identified from a commercial compound library (SPECS, Netherlands) via phenotypic screening in primary mouse hepatocytes [1]. It suppresses hepatic glucose production (HGP) through a distinctive dual mechanism: indirect AMP-activated protein kinase (AMPK) phosphorylation via both CaMKKβ- and LKB1-dependent pathways, coupled with AMPK-independent inhibition of mitochondrial respiratory complexes I and III [1]. QVO is not commercially stocked; procurement currently requires custom synthesis with a minimum order quantity of 1 gram and an estimated lead time of 2–4 months .

Why Generic Gluconeogenesis Inhibitors Cannot Substitute for QVO in Mechanistic and Phenotypic Studies


Gluconeogenesis inhibitors span multiple mechanistic classes—direct AMPK activators (e.g., A-769662, Compound 991), mitochondrial complex I inhibitors (e.g., metformin, berberine), and fructose-1,6-bisphosphatase inhibitors (e.g., CS-917)—yet these cannot functionally substitute for QVO. QVO's engagement of both CaMKKβ/LKB1-dependent AMPK phosphorylation and AMPK-independent mitochondrial complex I plus III inhibition represents a dual-pathway pharmacology not replicated by any single comparator [1]. Direct AMPK activators such as A-769662 bypass upstream kinase signaling and lack mitochondrial complex III inhibitory activity, while metformin inhibits only complex I and requires ~100-fold higher concentrations to achieve comparable cellular effects [1][2]. Substituting QVO with any single-pathway agent therefore alters the experimental variables under investigation, compromising mechanistic interpretation and phenotypic reproducibility.

QVO Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement Decisions


Indirect AMPK Activation Versus Direct AMPK Agonists: Recombinant Enzyme Activity Discrimination

QVO is an indirect AMPK activator that does not engage the recombinant AMPK enzyme directly, unlike the direct allosteric activator A-769662. In a cell-free recombinant AMPK α2β1γ1 enzymatic activity assay, QVO at 20 μM produced no measurable increase in AMPK enzyme activity, whereas A-769662 at 1 μM effectively stimulated the recombinant enzyme [1]. In primary hepatocytes, QVO (1–20 μM) dose-dependently increased AMPK phosphorylation at Thr172, confirming that QVO requires intact cellular machinery—specifically upstream CaMKKβ and LKB1 kinases—to activate AMPK signaling [1]. This indirect activation mechanism mirrors that of metformin but at substantially lower concentrations, distinguishing QVO from direct AMPK activators that bypass physiological regulatory inputs.

AMPK signaling kinase activation mechanism indirect activator screening

Mitochondrial Respiratory Complex Inhibition Profile: Dual Complex I/III Targeting Versus Metformin

QVO exhibits a broader mitochondrial respiratory chain inhibition profile compared to metformin, which selectively inhibits complex I. In isolated mitochondria from primary mouse hepatocytes treated for 4 h, QVO at 20 μM inhibited the activities of both mitochondrial respiratory complex I and complex III, while showing no significant effect on complexes II, IV, or V [1]. In contrast, metformin (used as a positive control for complex I inhibition) inhibits only complex I [1][2]. This dual complex I/III inhibition profile is accompanied by a dose-dependent decrease in cellular ATP content (QVO at 1–20 μM), reduction of mitochondrial membrane potential (ΔΨm), and inhibition of oxygen consumption rate in primary hepatocytes [1]. No cell toxicity was observed by MTT assay at these concentrations [1].

mitochondrial respiration complex I inhibitor complex III inhibitor metabolic flux

Cellular HGP Inhibition Potency: Concentration Differential Relative to Metformin

In glucagon-stimulated (10 nM) primary mouse hepatocyte HGP assays, QVO suppressed glucose production at concentrations of 1–20 μM in a dose-dependent manner [1]. At 20 μM, QVO reduced HGP by approximately 18.33% in the absence of the AMPK inhibitor compound C, with the decrease rate remaining at 15.38% upon compound C co-treatment, indicating that a substantial portion of QVO's anti-gluconeogenic effect is AMPK-independent [1]. In the same study, metformin was employed at 2 mM—a concentration 100-fold higher than QVO's top testing concentration—as a positive control for TORC2 phosphorylation rather than for quantitative HGP comparison [1]. Cross-study evidence indicates that metformin suppresses glucagon-stimulated glucose production in primary hepatocytes at concentrations of 50–250 μM, with IC₅₀ values for gluconeogenesis inhibition reported at approximately 196.5 μM in cultured rat hepatocytes [2]. The concentration ratio of approximately 10- to 100-fold for comparable cellular effects highlights QVO's higher cellular potency in primary hepatocyte gluconeogenesis models.

hepatic glucose production primary hepatocyte assay glucagon-stimulated gluconeogenesis

Dual Upstream Kinase Pathway Engagement: CaMKKβ and LKB1 Co-Dependence

QVO's AMPK phosphorylation is uniquely dependent on two upstream kinases simultaneously—CaMKKβ and LKB1—a property not reported for direct AMPK activators. Pharmacological inhibition of CaMKKβ with STO609 (2 μg/mL) partially attenuated QVO-induced AMPK phosphorylation and weakened QVO-mediated HGP reduction from 12.25% to 8.66% [1]. LKB1 siRNA knockdown similarly reduced QVO-induced AMPK phosphorylation [1]. Crucially, combined STO609 treatment plus LKB1-siRNA completely reversed QVO-stimulated AMPK phosphorylation, demonstrating that both pathways are necessary for full QVO activity [1]. In contrast, direct AMPK activators such as A-769662 and Compound 991 activate AMPK independently of upstream kinase input by binding directly to the AMPK β/γ subunits [2]. This co-dependence on CaMKKβ and LKB1 positions QVO as a probe for studying integrative kinase signaling upstream of AMPK in metabolic contexts.

CaMKKβ LKB1 AMPK phosphorylation kinase signaling dissection

AMPK-Independent Mitochondrial Function-Related Pathway Contribution to Anti-Gluconeogenic Effect

A functionally significant fraction of QVO's anti-gluconeogenic activity operates independently of AMPK signaling. In the HGP assay, co-incubation with the AMPK inhibitor compound C (20 μM) only mildly antagonized QVO's effect: the HGP decrease rate was 18.33% with QVO alone versus 15.38% with QVO plus compound C [1]. This modest ~3-percentage-point attenuation indicates that AMPK-independent mechanisms—specifically QVO's inhibition of mitochondrial complexes I and III, reduction of cellular ATP levels, and decrease in mitochondrial membrane potential—contribute substantially to HGP suppression [1]. Furthermore, AMPK-siRNA obviously antagonized QVO's inhibition of G6Pase mRNA but QVO still reduced PEPCK mRNA levels, corroborating the partial AMPK-independence [1]. In contrast, direct AMPK activators like A-769662 and Compound 991 exhibit AMPK-dependent HGP suppression that is fully sensitive to compound C or AMPK knockout [2].

AMPK-independent gluconeogenesis mitochondrial function ATP reduction compound C insensitivity

Synthesis Complexity and Procurement Lead Time: A Critical Differentiator from Off-the-Shelf Gluconeogenesis Inhibitors

QVO's synthesis route is documented as complicated with low yield, which directly motivated the development of IVQ as a prodrug with easier synthesis and higher yield [1]. As a consequence, QVO is not maintained as a stocked catalog item by major vendors. MedKoo Biosciences lists QVO (Cat# 558674) as currently out of stock, available exclusively via custom synthesis with a minimum order quantity of 1 gram and an estimated lead time of 2–4 months; pricing is described as typically high for intricate chemistries . In contrast, comparator gluconeogenesis inhibitors such as metformin hydrochloride (CAS 1115-70-4), A-769662 (CAS 844499-71-4), and berberine chloride (CAS 633-65-8) are widely available as off-the-shelf catalog products from multiple suppliers with immediate shipment . The 2–4 month custom synthesis requirement for QVO introduces a significant procurement planning consideration that does not apply to standard in-class alternatives.

custom synthesis compound availability research tool procurement lead time

Optimal Research Application Scenarios for QVO Based on Verified Differential Evidence


Dissecting CaMKKβ- and LKB1-Dependent AMPK Signaling in Hepatocyte Metabolic Regulation

QVO is uniquely suited for experiments requiring AMPK activation via physiological upstream kinase input rather than direct allosteric activation. Its demonstrated co-dependence on both CaMKKβ and LKB1 for full AMPK phosphorylation [1], combined with the ability to completely reverse QVO-induced AMPK activation using combined STO609 plus LKB1-siRNA, makes it the only currently characterized small-molecule tool that can interrogate integrative CaMKKβ/LKB1→AMPK signaling in primary hepatocytes. Direct activators such as A-769662 and Compound 991 cannot serve this purpose as they bypass upstream kinases entirely [1].

Parallel Profiling of AMPK-Dependent Versus AMPK-Independent Gluconeogenic Suppression in a Single-Compound System

QVO enables investigators to quantify the relative contributions of AMPK-dependent and AMPK-independent pathways to gluconeogenic suppression within a single experimental system. With approximately 84% of QVO's HGP inhibitory effect persisting under compound C-mediated AMPK blockade [1], researchers can use QVO ± compound C or QVO ± AMPK-siRNA to partition mitochondrial complex I/III-mediated (AMPK-independent) effects from CaMKKβ/LKB1→AMPK-mediated (AMPK-dependent) effects without introducing confounding multi-compound combinations [1].

Mitochondrial Complex I and III Dual Inhibition Studies in Hepatic Energy Metabolism

QVO is distinguished by its simultaneous inhibition of mitochondrial respiratory complexes I and III without affecting complexes II, IV, or V [1]. This profile enables studies of how dual proximal/distal electron transport chain disruption affects hepatic ATP levels, mitochondrial membrane potential, and oxygen consumption in a coordinated manner. Unlike experiments combining metformin (complex I) with antimycin A (complex III), which introduce two distinct chemical entities with different pharmacokinetic behaviors, QVO provides a single-molecule tool with defined co-inhibition of both targets [1].

Prodrug Development and In Vivo Gluconeogenesis Target Engagement Studies Using the IVQ/QVO System

The IVQ-prodrug-to-QVO conversion system provides a validated platform for studying hepatic target engagement of a gluconeogenesis inhibitor in rodent models of type 2 diabetes. Because IVQ itself is inactive on HGP in vitro but is rapidly converted to QVO in mice and rats following oral administration [1], this prodrug/active pair enables clean experimental designs where in vivo efficacy can be attributed specifically to QVO-mediated hepatic gluconeogenesis suppression. IVQ-HCl administration (23 and 46 mg/kg/day for 5 weeks) ameliorated hyperglycemia, suppressed hepatic G6Pase and PEPCK mRNA, activated liver AMPK phosphorylation, and showed no cardiovascular dysfunction or genotoxicity in db/db and ob/ob mice [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for QVO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.